(R)-1-Cbz-3-cyanopyrrolidine

Übersicht

Beschreibung

(R)-1-Cbz-3-cyanopyrrolidine is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

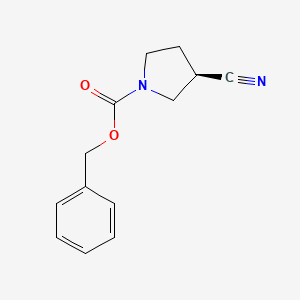

(R)-1-Cbz-3-cyanopyrrolidine, also known as benzyl (3R)-3-cyanopyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article presents a detailed overview of the biological activity associated with this compound, highlighting its mechanisms of action, related case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzyl carbamate (Cbz) and a cyano group at the 3-position, which contributes to its unique biological properties.

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of various proteolytic enzymes. Its primary mechanisms of action include:

- Inhibition of Prolyl Oligopeptidase (POP) : This enzyme is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that cyanopyrrolidine derivatives, including this compound, can effectively inhibit POP activity, potentially leading to therapeutic benefits in neuropsychiatric disorders .

- Selective Inhibition of Cathepsin L : Cathepsin L is another target for this compound, with implications for cancer treatment. Inhibiting this enzyme may help in developing new therapeutic agents for cancers where cathepsin L plays a critical role .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

- Neuroprotective Studies :

-

Cancer Research :

- Research has suggested that this compound may serve as a selective inhibitor of cathepsin L, which is linked to various cancers. This opens avenues for further investigation into its role as a potential therapeutic agent in oncology .

-

Comparative Analysis with Similar Compounds :

- The compound shares structural similarities with other cyanopyrrolidine derivatives that also exhibit biological activity. For instance, (S)-1-N-Cbz-2-cyano-pyrrolidine has shown different biological properties due to stereochemical variations, emphasizing the importance of chirality in drug design .

Wissenschaftliche Forschungsanwendungen

Inhibition of Prolyl Oligopeptidase (POP)

One of the significant applications of (R)-1-Cbz-3-cyanopyrrolidine derivatives is their role as inhibitors of prolyl oligopeptidase (POP). POP is a serine peptidase implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Recent studies have shown that cyanopyrrolidine-based compounds can penetrate the blood-brain barrier (BBB) and effectively inhibit POP activity in the brain. For instance, compounds such as CbzMetPrdN have demonstrated protective effects against scopolamine-induced amnesia in animal models, indicating their potential for cognitive enhancement and neuroprotection .

Inhibition of Deubiquitinating Enzymes

This compound has also been explored for its inhibitory effects on deubiquitinating enzymes (DUBs), specifically ubiquitin C-terminal hydrolase L1 (UCHL1) and ubiquitin-specific peptidase 30 (USP30). These enzymes play critical roles in regulating cellular processes such as protein degradation and signal transduction. Inhibitors targeting these enzymes have potential applications in treating cancer, neurodegenerative disorders, and inflammatory diseases due to their involvement in disease pathogenesis .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways, often involving the use of protecting groups to facilitate reactions. The synthesis typically starts from readily available precursors, with subsequent steps involving functional group transformations to introduce the cyanide functionality and the carbobenzoxy (Cbz) group.

Neuroprotective Effects

A study evaluating novel cyanopyrrolidine-based compounds found that they significantly prolonged conditioned passive avoidance reflex retention time in rat models when administered at specific dosages. This suggests that these compounds may enhance memory retention and cognitive function, making them candidates for further development in treating cognitive impairments associated with neurodegenerative diseases .

Cancer Therapeutics

Research has indicated that compounds derived from this compound exhibit anti-cancer properties by inhibiting DUBs involved in tumor progression. The modulation of protein degradation pathways through DUB inhibition presents a promising strategy for cancer therapy, particularly for tumors resistant to conventional treatments .

Summary Table of Applications

| Application Area | Mechanism/Target | Potential Diseases |

|---|---|---|

| Inhibition of Prolyl Oligopeptidase | Cognitive enhancement | Alzheimer's disease, Parkinson's |

| Inhibition of Deubiquitinating Enzymes | Regulation of protein degradation | Cancer, neurodegenerative disorders |

| Neuroprotection | Enhances memory retention | Cognitive impairments |

| Cancer Therapeutics | Modulates tumor progression | Various cancers |

Eigenschaften

IUPAC Name |

benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNULFIVJZGZMEY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662646 | |

| Record name | Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329012-80-8 | |

| Record name | Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.